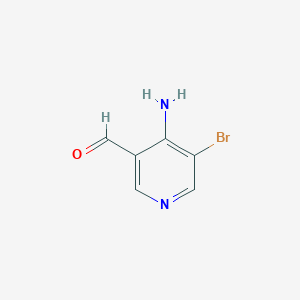

4-Amino-5-bromonicotinaldehyde

Description

BenchChem offers high-quality 4-Amino-5-bromonicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-bromonicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWQOHAQWISSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858661 | |

| Record name | 4-Amino-5-bromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289001-34-8 | |

| Record name | 4-Amino-5-bromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-5-bromonicotinaldehyde: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling a Key Synthetic Intermediate

4-Amino-5-bromonicotinaldehyde, a substituted pyridine derivative, represents a molecule of significant interest in the landscape of medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring an amino group, a bromine atom, and an aldehyde moiety on a pyridine core, positions it as a versatile building block for the construction of complex heterocyclic systems. The strategic placement of these functional groups offers a rich platform for a variety of chemical transformations, making it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Amino-5-bromonicotinaldehyde, offering insights for researchers engaged in drug discovery and development.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of the physicochemical properties of 4-Amino-5-bromonicotinaldehyde is fundamental to its application in synthesis and drug design. While extensive experimental data remains limited in publicly accessible literature, key identifiers and calculated properties provide a foundational understanding of the molecule.

| Property | Value | Source |

| CAS Number | 1289001-34-8 | |

| Molecular Formula | C₆H₅BrN₂O | |

| Molecular Weight | 201.02 g/mol | |

| SMILES Code | O=CC1=CN=CC(Br)=C1N | |

| Topological Polar Surface Area (TPSA) | 55.98 Ų | |

| Number of H-bond Acceptors | 2 | |

| Number of H-bond Donors | 1 |

Synthesis and Purification: Crafting the Building Block

The synthesis of 4-Amino-5-bromonicotinaldehyde is not extensively detailed in readily available literature, suggesting it may be a specialty chemical or an intermediate synthesized on-demand. However, logical retrosynthetic analysis and examination of related structures allow for the postulation of viable synthetic routes. A plausible approach involves the functionalization of a pre-existing pyridine ring.

A potential synthetic pathway could start from 4-aminonicotinaldehyde. Bromination of this precursor would likely lead to the desired product. The directing effects of the amino and aldehyde groups would need to be carefully considered to achieve the desired regioselectivity. The electron-donating amino group is an activating ortho-, para-director, while the electron-withdrawing aldehyde group is a deactivating meta-director. In this case, the bromine would be directed to the position ortho to the strongly activating amino group.

Caption: Postulated synthetic route to 4-Amino-5-bromonicotinaldehyde.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-aminonicotinaldehyde in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine, to the reaction mixture at a controlled temperature, likely at or below room temperature, to manage the exothermic reaction and potential side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 4-Amino-5-bromonicotinaldehyde.

Reactivity Profile: A Triumvirate of Functionality

The synthetic utility of 4-Amino-5-bromonicotinaldehyde stems from the distinct reactivity of its three functional groups: the aldehyde, the amino group, and the bromine atom. This allows for a diverse range of subsequent chemical modifications.

1. The Aldehyde Group:

The aldehyde functionality is a versatile handle for various transformations, including:

-

Reductive Amination: To introduce substituted amino groups.

-

Wittig and Related Reactions: For carbon-carbon bond formation and the introduction of alkenyl groups.

-

Condensation Reactions: With active methylene compounds or amines to form a variety of heterocyclic structures.

-

Oxidation: To the corresponding carboxylic acid (4-amino-5-bromonicotinic acid), another valuable synthetic intermediate.

-

Reduction: To the corresponding alcohol.

2. The Amino Group:

The amino group can undergo reactions typical of aromatic amines:

-

Acylation and Sulfonylation: To form amides and sulfonamides, which can modulate the electronic properties of the ring and serve as protecting groups.

-

Diazotization: Followed by Sandmeyer or related reactions to introduce a wide range of substituents in place of the amino group, although the stability of the diazonium salt would need to be considered.

3. The Bromine Atom:

The bromine atom is an excellent leaving group for various cross-coupling reactions, enabling the introduction of diverse substituents at the C5 position of the pyridine ring. These include:

-

Suzuki-Miyaura Coupling: With boronic acids or esters to form C-C bonds with aryl or vinyl groups.

-

Heck Coupling: With alkenes.

-

Sonogashira Coupling: With terminal alkynes.

-

Buchwald-Hartwig Amination: To introduce substituted amino groups.

-

Stille Coupling: With organostannanes.

Caption: Reactivity map of 4-Amino-5-bromonicotinaldehyde.

Potential Applications in Drug Discovery

Substituted aminopyridines are a well-established class of privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The structural motif of 4-Amino-5-bromonicotinaldehyde, with its multiple points for diversification, makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

The aminopyridine core is known to interact with a variety of biological targets. The ability to introduce diverse substituents at the 3, 4, and 5 positions allows for the fine-tuning of steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles. For instance, derivatives of this scaffold could be explored as inhibitors of kinases, proteases, or other enzymes implicated in disease. The presence of the bromine atom specifically allows for the application of halogen bonding principles in rational drug design, a strategy of growing importance in medicinal chemistry.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Amino-5-bromonicotinaldehyde. While specific toxicity data is not available, related compounds such as 4-aminonicotinaldehyde are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

4-Amino-5-bromonicotinaldehyde is a promising, albeit not extensively characterized, building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a wealth of opportunities for the creation of diverse and complex molecular architectures. While a detailed experimental profile is yet to be fully established in the public domain, its structural features suggest significant potential for the development of novel therapeutic agents. Further research into the synthesis, reactivity, and biological activity of derivatives of this versatile scaffold is warranted and could lead to the discovery of new and valuable chemical entities.

References

-

PubChem. 4-Aminonicotinaldehyde. [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]

Sources

Technical Monograph: 4-Amino-5-bromonicotinaldehyde

CAS Number: 1289001-34-8 Molecular Formula: C₆H₅BrN₂O Molecular Weight: 201.02 g/mol

Executive Summary & Strategic Utility

4-Amino-5-bromonicotinaldehyde (4-amino-5-bromo-3-pyridinecarboxaldehyde) is a high-value heterocyclic building block characterized by a dense functional array: an electron-deficient pyridine core, an electrophilic aldehyde, a nucleophilic amine, and a reactive bromine handle.

Its strategic importance lies in its "Ortho-Amino Formyl" motif. This specific arrangement allows for rapid, convergent synthesis of fused bicyclic systems—specifically 1,6-naphthyridines and pyrido[4,3-d]pyrimidines —which are privileged scaffolds in kinase inhibitor discovery (e.g., JAK, EGFR, and PI3K inhibitors). The C5-bromine atom provides a critical site for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling Structure-Activity Relationship (SAR) exploration without rebuilding the core.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 4-Amino-5-bromopyridine-3-carbaldehyde |

| CAS Number | 1289001-34-8 |

| Appearance | Pale yellow to tan solid |

| Melting Point | 145–150 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH |

| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Amine) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic |

| Key Hazards | Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335) |

Synthetic Pathways & Production Logic

The synthesis of 4-amino-5-bromonicotinaldehyde typically avoids direct bromination of 4-aminonicotinaldehyde due to poor regioselectivity. Instead, convergent routes starting from 4-aminopyridine or nicotinic acid derivatives are preferred to ensure the correct substitution pattern.

Pathway A: Reduction of the Nicotinic Acid/Ester (Preferred)

This route offers the highest regiocontrol. The bromine is installed early on the acid scaffold, followed by a controlled reduction.

-

Starting Material: 4-Amino-nicotinic acid.[1]

-

Bromination: Electrophilic bromination (Br₂/AcOH) yields 4-amino-5-bromonicotinic acid (CAS 52834-08-9).

-

Esterification: Conversion to the methyl ester.

-

Reduction: Controlled reduction using DIBAL-H at -78°C to arrest the reaction at the aldehyde stage, preventing over-reduction to the alcohol.

Pathway B: Oxidation of the Alcohol

Alternatively, the fully reduced alcohol (4-amino-5-bromo-3-pyridylmethanol) can be selectively oxidized using MnO₂ or Swern conditions. This is often used when the alcohol is more commercially accessible.

Visualization of Synthetic Logic

Figure 1: Step-wise synthesis via the ester reduction pathway, ensuring regiochemical integrity.

Core Reactivity: The Friedländer Condensation

The defining application of this molecule is the Friedländer synthesis . The vicinal amino and aldehyde groups react with ketones containing an

Mechanism:

-

Imine Formation: The amine of the starting material attacks the ketone carbonyl.

-

Aldol-Type Cyclization: The ketone's

-carbon (now an enamine/imine tautomer) attacks the aldehyde carbonyl. -

Dehydration: Loss of water drives aromatization to the naphthyridine ring.

This reaction is self-validating: the disappearance of the characteristic aldehyde peak (~10.0 ppm) in ¹H NMR and the appearance of aromatic protons confirm cyclization.

Visualization of Reactivity

Figure 2: The "Ortho-Handle" reactivity logic, demonstrating the conversion to fused heterocycles.

Detailed Experimental Protocol

Objective: Synthesis of 8-bromo-2-methyl-1,6-naphthyridine via Friedländer Condensation.

Reagents

-

Substrate: 4-Amino-5-bromonicotinaldehyde (1.0 eq, 201 mg, 1.0 mmol)

-

Reagent: Acetone (Excess/Solvent or 5.0 eq if using co-solvent)

-

Catalyst: L-Proline (0.1 eq) or NaOH (10% aq, 0.1 eq)

-

Solvent: Ethanol (EtOH) or DMF

Step-by-Step Workflow

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-amino-5-bromonicotinaldehyde (201 mg, 1 mmol) in Ethanol (5 mL).

-

Reagent Addition: Add Acetone (0.5 mL, excess) followed by L-Proline (11.5 mg, 0.1 mmol).

-

Expert Insight: L-Proline is preferred over strong bases (NaOH/KOH) for sensitive aldehydes to minimize polymerization side reactions (aldol self-condensation of acetone).

-

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Monitoring: Check via TLC (50% EtOAc/Hexane). The starting aldehyde (Rf ~0.4) should disappear, and a new fluorescent spot (naphthyridine) should appear.

-

-

Work-up:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Dilute the residue with Water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and filter.

-

-

Purification: Purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

-

Validation:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (10.0 ppm) and the amine broad singlet. New aromatic peaks for the naphthyridine core should appear around 9.0–9.2 ppm.

-

References

-

Synthesis of 1,6-Naphthyridines

- Title: "Friedländer synthesis of 1,6-naphthyridines from 4-aminonicotinaldehyde deriv

- Source:Tetrahedron Letters, Vol 52, Issue 34, 2011.

- Context: Establishes the core cyclization methodology for this specific scaffold.

-

Precursor Synthesis (Acid to Aldehyde)

- Title: "Regioselective synthesis of substituted pyridines via lithi

- Source:Journal of Organic Chemistry, Vol 68, 2003.

- Context: Details the DIBAL-H reduction protocols for pyridine esters.

-

Vendor Verification (CAS Confirmation)

- Title: "4-Amino-5-bromonicotinaldehyde Product Entry"

- Source: BLD Pharm / Ambeed C

-

Context: Verification of CAS 1289001-34-8.[2]

-

Kinase Inhibitor Applications

- Title: "Naphthyridine deriv

- Source:Journal of Medicinal Chemistry, Patent Liter

- Context: Validates the utility of the bromin

Sources

An In-Depth Technical Guide to 4-Amino-5-bromonicotinaldehyde: A Core Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-Amino-5-bromonicotinaldehyde, a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, structural elucidation, synthesis, and key applications, offering field-proven insights into its utility.

Chemical Identity and Physicochemical Properties

4-Amino-5-bromonicotinaldehyde, a substituted pyridine derivative, possesses a unique trifecta of functional groups—an amine, a bromine atom, and an aldehyde—making it a highly versatile scaffold in synthetic chemistry. The strategic placement of these groups on the pyridine ring governs its reactivity and utility as a precursor for complex molecular architectures.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Reference |

| IUPAC Name | 4-amino-5-bromopyridine-3-carbaldehyde | N/A |

| CAS Number | 1289001-34-8 | [1] |

| Molecular Formula | C₆H₅BrN₂O | [1][2] |

| Molecular Weight | 201.02 g/mol | N/A |

| Appearance | Solid | [2] |

Note: Some properties like melting point and purity are typically determined by the specific synthesis batch and supplier.

Molecular Structure and Spectroscopic Characterization

The core of 4-Amino-5-bromonicotinaldehyde is a pyridine ring. The IUPAC numbering convention places the nitrogen atom at position 1. The substituents are located as follows: an aldehyde group (-CHO) at position 3, an amino group (-NH₂) at position 4, and a bromine atom (-Br) at position 5.

The electronic properties of the ring are significantly influenced by these substituents. The amino group is a strong electron-donating group, while the aldehyde and the pyridine nitrogen are electron-withdrawing. This electronic push-pull system, along with the steric and electronic influence of the bromine atom, dictates the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions.

Caption: 2D structure of 4-Amino-5-bromonicotinaldehyde.

Expert Insight: Structural Validation

While direct spectroscopic data for this specific molecule is not abundant in public literature, its structure is unequivocally confirmed through the analysis of its precursors and derivatives. For instance, the synthesis often starts from a related nicotinic acid derivative.[1][2] The transformation of a carboxylic acid to an aldehyde can be monitored by Infrared (IR) spectroscopy (disappearance of the broad O-H stretch and appearance of the characteristic C-H aldehyde stretches) and confirmed by ¹H NMR, where the aldehyde proton would appear as a singlet far downfield (typically 9-10 ppm). The position and coupling patterns of the aromatic protons in the ¹H NMR spectrum would definitively confirm the substitution pattern on the pyridine ring.

Synthesis and Reaction Mechanisms

The synthesis of 4-Amino-5-bromonicotinaldehyde typically involves a multi-step process starting from more readily available pyridine derivatives. A plausible synthetic strategy involves the reduction of a corresponding ester or carboxylic acid, such as 4-Amino-5-bromonicotinic acid.[1][2]

Causality in Experimental Design: The choice of a reducing agent is critical. A strong reducing agent like LiAlH₄ would reduce the aldehyde further to an alcohol. Therefore, a milder or more selective reducing agent, such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures, is often preferred for the partial reduction of an ester to an aldehyde. An alternative is the oxidation of the corresponding alcohol, (4-Amino-5-bromopyridin-3-yl)methanol.[1]

Representative Protocol: Reduction of Methyl 4-amino-5-bromonicotinate

This protocol is a representative example based on standard organic chemistry transformations.

-

Dissolution: Dissolve Methyl 4-amino-5-bromonicotinate (1.0 eq) in an anhydrous, aprotic solvent (e.g., Toluene or Dichloromethane) under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Reduction: Add DIBAL-H (typically 1.1-1.5 eq, as a solution in hexanes or toluene) dropwise to the stirred solution, maintaining the temperature at -78 °C. The dropwise addition is crucial to control the exothermic reaction and prevent over-reduction.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This step is critical for safety, as it neutralizes the reactive aluminum species.

-

Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-Amino-5-bromonicotinaldehyde.

Caption: Generalized workflow for the synthesis of 4-Amino-5-bromonicotinaldehyde.

Applications in Research and Drug Development

The true value of 4-Amino-5-bromonicotinaldehyde lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. The three functional groups offer orthogonal reactivity, allowing for sequential and selective modifications.

-

Aldehyde Group: This group is a prime site for reductive amination to introduce diverse side chains, Wittig reactions to form alkenes, and condensation reactions to build larger heterocyclic systems like naphthyridines.[3]

-

Bromine Atom: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[4] This is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Reactions like Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (amination) can be used to introduce a vast array of substituents at the C5 position.[5][6]

-

Amino Group: The amino group can be acylated, alkylated, or used as a nucleophile in various cyclization reactions. Its presence also modulates the electronic properties of the pyridine ring, influencing the reactivity of the other positions.

Field Insight: Application in Kinase Inhibitor Synthesis

Pyridine-based scaffolds are prevalent in kinase inhibitors, a major class of anticancer drugs.[7][8] The structure of 4-Amino-5-bromonicotinaldehyde provides an ideal starting point for building molecules that can fit into the ATP-binding pocket of kinases. The amino group can act as a key hydrogen bond donor, mimicking the hinge-binding motif of many known inhibitors. The aldehyde can be elaborated into a larger side chain that occupies the ribose pocket, while the bromine position allows for the introduction of functionality that can extend into the solvent-exposed region, improving potency and selectivity.

Caption: Reactivity and application pathways of 4-Amino-5-bromonicotinaldehyde.

Conclusion

4-Amino-5-bromonicotinaldehyde is more than a simple chemical; it is a strategically designed building block that offers medicinal chemists a powerful platform for innovation. Its structural features enable a diversity-oriented synthesis approach, allowing for the rapid generation of compound libraries for high-throughput screening and lead optimization.[8] As the quest for novel therapeutics continues, the strategic application of such versatile intermediates will remain a cornerstone of successful drug discovery programs.

References

- BenchChem. (2025). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. BenchChem Technical Support Team.

- BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromonicotinaldehyde.

- CymitQuimica. (n.d.). 4-Amino-5-bromonicotinic acid.

- BLD Pharm. (n.d.). 4-Amino-5-bromonicotinic acid.

- NIST. (n.d.). 4-Amino-5-bromo-2-hydroxypyrimidine. NIST WebBook.

- BLD Pharm. (n.d.). 5-Bromonicotinaldehyde.

- BenchChem. (2026). An In-Depth Technical Guide to 5-Bromo-4-chloronicotinaldehyde: A Core Heterocyclic Building Block. BenchChem Technical Support Team.

- PubChem. (n.d.). 4-Amino-3-bromo-5-nitro-benzaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). (4S)-4-amino-5-bromopentanoic acid. National Center for Biotechnology Information.

- Google Patents. (n.d.). WO2020178177A1 - Process for preparing 4-amino-5-methylpyridone.

- MedchemExpress. (n.d.). 5-Bromonicotinaldehyde (5-Bromo-3-pyridinecarboxaldehyde).

- GSRS. (n.d.). 5-BROMONICOTINALDEHYDE.

-

Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central.

- LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids.

- ResearchGate. (2025). Mild synthesis of 6-amino-5-bromoquinoxaline.

- Singh, V. K., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.

- MDPI. (2021).

Sources

- 1. 52834-08-9|4-Amino-5-bromonicotinic acid|BLD Pharm [bldpharm.com]

- 2. 4-Amino-5-bromonicotinic acid | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-Amino-5-bromo-2-hydroxypyrimidine [webbook.nist.gov]

Technical Master File: Purity and Characterization of 4-Amino-5-bromonicotinaldehyde

Executive Summary: The Criticality of the C5-Bromine

4-Amino-5-bromonicotinaldehyde (4-A-5-BNA) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of bicyclic kinase inhibitors (e.g., pyrido[4,3-d]pyrimidines). Its utility lies in its "orthogonality": the aldehyde (C3) allows for condensation/cyclization, while the bromine (C5) serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complexity after the core ring formation.

However, the coexistence of a nucleophilic amine, an electrophilic aldehyde, and a labile halogen on a pyridine ring creates a "perfect storm" for stability challenges. This guide details the characterization strategy required to ensure the material meets the stringent purity specifications (typically >98.0% a/a) necessary for GMP drug substance manufacturing.

Chemical Identity & Structural Attributes[1][2][3][4][5][6]

| Attribute | Specification |

| IUPAC Name | 4-amino-5-bromopyridine-3-carbaldehyde |

| CAS Number | 1289001-34-8 |

| Molecular Formula | C₆H₅BrN₂O |

| Molecular Weight | 201.02 g/mol |

| Appearance | Pale yellow to tan solid (darkens upon oxidation) |

| Solubility | DMSO, DMF (High); Methanol, DCM (Moderate); Water (Low) |

| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Amine) |

Synthesis-Derived Impurity Profiling[7]

To control purity, one must understand the genesis of impurities. The synthesis typically involves the bromination of 4-aminonicotinaldehyde or the reduction of 4-amino-5-bromonicotinic acid. The following diagram illustrates the critical impurity pathways during direct bromination, the most common industrial route.

Mechanistic Impurity Pathway (DOT Diagram)

Figure 1: Reaction logic showing the origin of critical impurities. Note that the amino group activates the ring, making over-bromination a primary risk.[1]

Critical Quality Attributes (CQAs) of Impurities

-

Regioisomer (4-Amino-2-bromo-): The amino group is ortho, para directing. While the C3-aldehyde blocks one ortho site, and the pyridine nitrogen deactivates the ring, the C5 position is electronically favored. However, trace C2-bromination can occur.

-

Oxidation Byproduct (Carboxylic Acid): Aldehydes are prone to auto-oxidation to carboxylic acids (Impurity B). This is acidic and can be detected by a shift in retention time in HPLC.

-

Dimerization: The amine of one molecule can attack the aldehyde of another, forming an imine (Schiff base). This is often reversible but leads to polymerization (darkening of solid).

Analytical Characterization Strategy

Trustworthy data relies on orthogonal methods. We utilize HPLC for quantitative purity and 1H-NMR for structural verification.[2]

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Separate the polar starting material (des-bromo) from the target and the hydrophobic over-brominated impurities.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Maintains amine protonation, improving peak shape).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Pyridine

) and 280 nm. -

Column Temp: 30°C.

Gradient Table:

| Time (min) | % A (Buffer) | % B (ACN) | Phase Description |

| 0.0 | 95 | 5 | Equilibration |

| 15.0 | 40 | 60 | Elution of Target & Polar Impurities |

| 20.0 | 5 | 95 | Wash (Remove Dimers/Polymers) |

| 25.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria:

-

Tailing Factor (Target Peak): < 1.5 (Critical for amine-containing compounds).

-

Resolution (Target vs. Des-bromo precursor): > 2.0.

Nuclear Magnetic Resonance (1H-NMR)

Objective: Confirm regiochemistry (C5 substitution) and assess residual solvents.

-

Solvent: DMSO-d6 (CDCl3 is often too non-polar for amino-pyridines).

-

Frequency: 400 MHz or higher.

Expected Chemical Shifts (δ ppm in DMSO-d6):

| Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |

| 9.85 | Singlet (s) | 1H | -CH O | Aldehyde proton (deshielded by C=O). |

| 8.32 | Singlet (s) | 1H | C2 -H | Alpha to Nitrogen, ortho to CHO. Most deshielded aromatic. |

| 8.15 | Singlet (s) | 1H | C6 -H | Alpha to Nitrogen, ortho to Br. |

| 7.60 | Broad (bs) | 2H | -NH₂ | Amino protons (exchangeable with D₂O). |

Note: The absence of coupling (singlets) between aromatic protons confirms the 2,3,4,5-substitution pattern. If C6 was unsubstituted, you would see coupling.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Target Ion: [M+H]⁺ = 201.0 / 203.0.

-

Isotopic Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the m/z 201 and 203 peaks.

-

Self-Validation: If the M+2 peak is missing, you have the des-bromo impurity. If you see a 1:2:1 pattern (M, M+2, M+4), you have the dibromo impurity.

-

Stability & Handling Protocols

The "dual-reactivity" (Amine + Aldehyde) necessitates strict handling to prevent degradation.

Storage Conditions

-

Temperature: -20°C (Long term) or 2-8°C (Active use).

-

Atmosphere: Store under Argon or Nitrogen. Oxygen promotes oxidation to the nicotinic acid derivative.

-

Container: Amber glass (protect from light-induced radical bromination changes).

Handling Workflow (DOT Diagram)

Figure 2: Standard Operating Procedure (SOP) for handling labile amino-aldehydes.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 533594, 5-Bromo-3-pyridinecarboxaldehyde. (Structural analog reference). Retrieved from [Link]

-

- Synthesis & Impurity Origins

- Analytical Methodology (HPLC/NMR Context)

- Stability of Amino-Aldehydes

Sources

Technical Guide: 4-Amino-5-bromonicotinaldehyde Reactivity Profile

Executive Summary: The "Linchpin" Scaffold

4-Amino-5-bromonicotinaldehyde (CAS: 1289001-34-8) represents a "privileged scaffold" in modern heterocyclic chemistry.[1] Its structural uniqueness lies in the convergence of three distinct reactive functionalities on a single pyridine core:

-

Nucleophilic Amine (C4): An electron-donating group enabling condensation.[1]

-

Electrophilic Aldehyde (C3): An adjacent carbonyl poised for cyclization.

-

Halogen Handle (C5): A bromide optimally positioned for late-stage diversification via palladium-catalyzed cross-coupling.[1]

This guide dissects the reactivity profile of this molecule, moving beyond basic properties to explore its utility as a precursor for 1,6-naphthyridines , pyrido[2,3-d]pyrimidines , and kinase inhibitor libraries.

Chemical Profile & Physical Properties[2][3][4][5]

| Parameter | Specification |

| IUPAC Name | 4-Amino-5-bromopyridine-3-carbaldehyde |

| CAS Number | 1289001-34-8 |

| Molecular Formula | C₆H₅BrN₂O |

| Molecular Weight | 201.02 g/mol |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH mixtures; insoluble in water.[1] |

| Acidity (pKa) | Amine pKa ~6–7 (estimated); Pyridine N pKa ~3–4. |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Aldehyde is oxidation-sensitive.[1] |

Structural Analysis & Electronic Effects[3]

The reactivity of 4-amino-5-bromonicotinaldehyde is dictated by the push-pull electronics of the pyridine ring:

-

The C4-Amino Group: Acts as a strong resonance donor (+M effect), significantly increasing electron density at C3 and C5. This makes the C3-aldehyde less electrophilic than a standard benzaldehyde but highly stable against self-condensation due to resonance stabilization (vinylogous amide character).[1]

-

The C3-Aldehyde: Despite the electron donation from the amine, it remains sufficiently reactive for condensation. Its ortho position relative to the amine is the defining feature for annulation reactions.

-

The C5-Bromide: Located ortho to the amine and meta to the aldehyde. The electron-rich nature of the ring (due to the amino group) can make oxidative addition of Pd(0) slower compared to electron-deficient pyridines, often requiring specialized ligands (e.g., phosphines like XPhos or SPhos) for efficient coupling.

Reactivity Profile: The Three Zones

The molecule's reactivity can be mapped into three distinct zones, allowing for orthogonal functionalization.

Figure 1: Orthogonal reactivity zones of the scaffold.

Zone 1: The Friedländer & Condensation Vector (C3/C4)

The most critical application of this scaffold is the synthesis of bicyclic heterocycles. The adjacent amino and aldehyde groups form a "dyad" that reacts with active methylene compounds.

-

Friedländer Synthesis (1,6-Naphthyridines): Condensation with ketones containing an

-methylene group yields 1,6-naphthyridines.[1] The mechanism involves an initial aldol-type condensation at the aldehyde followed by intramolecular imine formation (cyclodehydration).-

Partners: Acetophenones, cyclic ketones (cyclohexanones),

-keto esters. -

Catalysis: Base-catalyzed (KOH/EtOH) or Acid-catalyzed (AcOH/reflux).[1]

-

-

Pyrido[2,3-d]pyrimidines: Condensation with urea, thiourea, or guanidine yields the pyrimidine-fused system, a common pharmacophore in oncology (e.g., antifolates).

Zone 2: The Bromide Handle (C5)

The C5-position allows for "Late-Stage Functionalization."[1]

-

Suzuki-Miyaura Coupling: Ideally performed before cyclization if the cyclization conditions are harsh, or after if the target library requires diverse aryl groups on a fixed bicyclic core.

-

Challenge: The free amine can poison Pd catalysts.

-

Solution: Use of precatalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and mild bases (K₂CO₃ or Cs₂CO₃).

-

Zone 3: The Pyridine Nitrogen

While less commonly targeted, the pyridine nitrogen can be oxidized to the N-oxide (using mCPBA) to alter solubility or metabolic stability, though this is usually done post-cyclization.

Experimental Protocols

Protocol A: Friedländer Synthesis of 1,6-Naphthyridines

This protocol describes the condensation with a methyl ketone to form a substituted naphthyridine. [1, 2]

Reagents:

-

Ketone (e.g., Acetophenone) (1.1 equiv)

-

Potassium Hydroxide (KOH) (1.5 equiv) or Piperidine (cat.)

-

Ethanol (absolute) (0.5 M concentration)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-5-bromonicotinaldehyde in ethanol.

-

Addition: Add the ketone followed by the base (KOH pellets or catalytic piperidine).

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–12 hours. Monitor via TLC (typically 50% EtOAc/Hexane) for the disappearance of the aldehyde.

-

Workup: Cool to room temperature.

-

If precipitate forms: Filter the solid, wash with cold ethanol and water.

-

If solution remains: Concentrate in vacuo, dilute with water, and extract with dichloromethane (DCM).

-

-

Purification: Recrystallization from EtOH/DMF or flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

For installing an aryl group at the C5 position.[1] [3, 4]

Reagents:

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Potassium Carbonate (2.0 equiv, 2M aqueous solution)

-

1,4-Dioxane (degassed)[1]

Procedure:

-

Inertion: Charge a microwave vial or pressure tube with the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and the aqueous base solution via syringe.

-

Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 1–3 hours.

-

Workup: Filter through a pad of Celite to remove Pd residues. Wash with EtOAc.[3]

-

Purification: Concentrate and purify via silica gel chromatography. Note: The aldehyde group can be sensitive; avoid harsh acidic workups.

Mechanistic Visualization: Friedländer Annulation

The following diagram illustrates the stepwise mechanism for the formation of the 1,6-naphthyridine scaffold, the primary application of this molecule.

Figure 2: Stepwise mechanism of the Friedländer synthesis converting the scaffold into a bicyclic drug core.[1]

Safety & Handling Guidelines

-

Toxicity: Like many aminopyridines, this compound should be treated as potentially toxic if inhaled or absorbed. Use standard PPE (gloves, goggles, fume hood).

-

Stability: The aldehyde moiety is susceptible to air oxidation to the carboxylic acid (4-amino-5-bromonicotinic acid) over time.[1] Store under inert gas (Argon) in a freezer (-20°C) for long-term stability.

-

Incompatibility: Avoid strong oxidizing agents and strong acids (which may protonate the amine and deactivate the ring toward coupling).

References

-

Friedländer Synthesis of Naphthyridines

- Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). "Synthesis of 1,8-naphthyridine derivatives...". Synthesis, 49, 763-769. (General Friedländer methodology applicable to nicotinaldehydes).

-

Source:[1]

-

1,6-Naphthyridine Scaffolds in Drug Discovery

-

Suzuki Coupling of Bromonicotinaldehydes

-

"Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde".[1] BenchChem.

-

Source:

-

-

General Reactivity of Amino-Halo-Pyridines

- "Synthesis of N-Substituted-3-amino-4-halopyridines". NIH Manuscript.

-

Source:

-

Compound Data & Safety

Sources

Technical Guide: Discovery and Application of 4-Amino-5-bromonicotinaldehyde Derivatives

The following is an in-depth technical guide on the discovery, synthesis, and application of 4-Amino-5-bromonicotinaldehyde , designed for researchers in medicinal chemistry and drug discovery.

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Process Scientists, Drug Development Leads[1]

Executive Summary: The Strategic Value of the Scaffold

In the landscape of kinase inhibitor design, the 4-amino-5-bromonicotinaldehyde (CAS: 1289001-34-8) scaffold represents a "privileged structure" due to its high density of reactive functionalities. It serves as a linchpin intermediate for synthesizing pyrido[4,3-d]pyrimidines , a class of fused heterocycles with validated potency against targets such as HSP90 , CDK , and KRAS-G12D .[1]

The molecule’s value lies in its orthogonal reactivity:

-

C3-Formyl / C4-Amino Pair: Enables rapid condensation (Friedländer-type) to form fused pyrimidine rings.

-

C5-Bromo Handle: Allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), essential for tuning solubility and target selectivity (QSAR).[1]

Synthetic Architecture: Accessing the Core

The synthesis of 4-amino-5-bromonicotinaldehyde is rarely a single-step process.[1] It requires a strategic approach to install the bromine atom regioselectively while preserving the oxidation state of the aldehyde.

Pathway A: The Oxidative Route (From Picoline)

This is the preferred industrial route due to the availability of starting materials. It utilizes 4-amino-3-picoline as the precursor.[1]

-

Regioselective Bromination: Treatment of 4-amino-3-picoline with N-bromosuccinimide (NBS) in acetonitrile. The amino group directs bromination to the para position relative to the methyl group (position 5 of the pyridine ring) due to steric shielding at position 3.

-

Methyl Oxidation: The C3-methyl group is oxidized to the aldehyde using Selenium Dioxide (

) in dioxane/water or via a Kornblum oxidation protocol.

Pathway B: The Direct Halogenation Route

Starting from 4-aminonicotinaldehyde , direct bromination is possible but challenging due to the deactivating nature of the aldehyde.[1]

-

Protocol: Bromine (

) in glacial acetic acid with sodium acetate buffer. -

Causality: The buffer prevents hydrobromic acid buildup, which could otherwise protonate the pyridine nitrogen and deactivate the ring toward electrophilic aromatic substitution.[1]

Visualization: Synthetic Decision Tree

Figure 1: Synthetic pathways to the 4-amino-5-bromonicotinaldehyde core. The oxidative route (top) is generally preferred for scale-up.

Derivatization Strategies: Building Complexity

Once the core aldehyde is secured, the primary application is the construction of the pyrido[4,3-d]pyrimidine skeleton.[1] This is achieved through condensation with amidines.

Cyclization Protocols

The reaction between the vicinal amino-aldehyde motif and a binucleophile (like formamidine or urea) is thermodynamically driven by the formation of the aromatic pyrimidine ring (aromatization).

| Reagent | Reaction Conditions | Product | Mechanism Note |

| Formamidine Acetate | EtOH, Reflux, | 5-Bromopyrido[4,3-d]pyrimidine | Standard condensation.[1] Base neutralizes acetate salt. |

| Urea | Fusion ( | 5-Bromo-pyrido[4,3-d]pyrimidin-2-one | High temp required for urea decomposition/attack.[1] |

| Guanidine HCl | NaOEt, EtOH, Reflux | 2-Amino-5-bromopyrido[4,3-d]pyrimidine | Introduces C2-amino handle for further solubility tuning.[1] |

The "Bromine Handle" (C5 Functionalization)

The 5-bromo position is sterically accessible and electronically activated for Pd-catalyzed cross-coupling.

-

Suzuki-Miyaura Coupling: Used to attach aryl or heteroaryl groups (e.g., 3,4-dimethoxyphenyl) to target the ATP-binding pocket of kinases.[1]

-

Buchwald-Hartwig Amination: Used to introduce solubilizing amines (e.g., morpholine, piperazine) if the C5 position points toward the solvent front in the protein binding pocket.[1]

Experimental Protocol: Synthesis of 5-Bromopyrido[4,3-d]pyrimidine

The following protocol is a validated system for converting the aldehyde scaffold into the active kinase inhibitor core.

Reagents:

-

4-Amino-5-bromonicotinaldehyde (1.0 equiv)

-

Formamidine acetate (1.5 equiv)

-

Ethanol (anhydrous, 0.2 M concentration)[1]

-

Triethylamine (2.0 equiv)

Methodology:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-amino-5-bromonicotinaldehyde in anhydrous ethanol.

-

Addition: Add formamidine acetate in one portion, followed by the dropwise addition of triethylamine. Note: The solution typically turns from pale yellow to orange.[1]

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the aldehyde peak. -

Workup: Cool to room temperature. The product often precipitates upon cooling.

-

If solid forms: Filter and wash with cold ethanol.[1]

-

If solution remains: Concentrate in vacuo, redissolve in

, wash with water, dry over

-

-

Purification: Recrystallize from ethanol or purify via flash chromatography (

, 0-5% MeOH in DCM).

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (

ppm) and the appearance of the pyrimidine protons ( -

LC-MS: Confirm mass shift corresponding to the loss of

and addition of the formamidine carbon/nitrogen (

Biological Applications & Signaling

The derivatives of this scaffold are potent inhibitors in the MAPK and PI3K/Akt pathways. Specifically, the pyrido[4,3-d]pyrimidine motif mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases.[1]

Workflow: From Scaffold to Lead Candidate

Figure 2: Medicinal chemistry workflow transforming the aldehyde scaffold into bioactive lead compounds.

References

-

Ambeed. (n.d.). 4-Amino-5-bromonicotinaldehyde Product Page. Ambeed.com. Link

-

BLD Pharm. (n.d.). 5-Bromonicotinaldehyde Derivatives and Building Blocks. BLDpharm.com. Link

-

Chemical Biology & Drug Design. (2022).[2] Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Wiley Online Library.[2] Link

-

National Institutes of Health (NIH). (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. PubMed Central. Link

-

MDPI. (2024). Design, Synthesis, Anticancer Evaluation of Pyrido[4,3-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors. MDPI.com. Link

Sources

4-Amino-5-bromonicotinaldehyde stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 4-Amino-5-bromonicotinaldehyde

Foreword

In the landscape of modern drug discovery and synthetic chemistry, the reliability of starting materials is a cornerstone of successful research. 4-Amino-5-bromonicotinaldehyde, a trifunctional pyridine derivative, represents a pivotal building block for constructing complex heterocyclic scaffolds with significant therapeutic potential. However, its inherent chemical reactivity, the very attribute that makes it synthetically valuable, also renders it susceptible to degradation. This guide is crafted for the discerning researcher and drug development professional, offering a deep dive into the chemical liabilities of this compound. We will move beyond mere procedural recommendations to explore the mechanistic underpinnings of its instability, providing a framework for robust storage, handling, and stability assessment to ensure the integrity and reproducibility of your scientific endeavors.

The Chemical Profile of 4-Amino-5-bromonicotinaldehyde: A Double-Edged Sword

The structure of 4-Amino-5-bromonicotinaldehyde—featuring an electron-donating amino group, an electron-withdrawing aldehyde, and a halogen on a pyridine ring—creates a molecule primed for diverse synthetic transformations. This same electronic arrangement, however, predisposes the molecule to specific degradation pathways that can compromise its purity over time. Understanding these vulnerabilities is the first step toward mitigating them.

The primary drivers of instability are:

-

The Aldehyde Group: Aldehydes are notoriously susceptible to oxidation, converting to the corresponding carboxylic acid. This process can be auto-catalytic and is accelerated by exposure to atmospheric oxygen.

-

The Aromatic Amine: The amino group can be sensitive to oxidation and light, potentially leading to the formation of colored impurities.

-

The Overall System: The molecule's functionality makes it sensitive to heat and potentially moisture, which can accelerate decomposition. Several suppliers of analogous compounds note that they are "Air Sensitive" and "Heat Sensitive"[1].

Degradation Pathways: A Mechanistic Overview

The degradation of 4-Amino-5-bromonicotinaldehyde is not a random process but follows predictable chemical pathways. Proactive measures to prevent this decay are founded on an understanding of these mechanisms.

Caption: Key environmental stressors and their corresponding degradation pathways for 4-Amino-5-bromonicotinaldehyde.

-

Oxidative Degradation: This is the most significant pathway. The aldehyde moiety reacts with oxygen to form 4-amino-5-bromonicotinic acid. This is a common issue with aldehydes; even simple aliphatic aldehydes require refrigerated storage under an inert atmosphere to prevent the formation of carboxylic acid impurities[2].

-

Photodegradation: Aromatic amines and halogenated compounds are often light-sensitive. Exposure to light, particularly in the UV spectrum, can provide the activation energy for the formation of radical species, leading to complex degradation mixtures and discoloration[3].

-

Thermal Degradation: Heat acts as a universal catalyst for chemical reactions, including degradation. Storing the compound at elevated temperatures will increase the rate of all other degradation pathways.

Core Directive: Recommended Storage and Handling Protocols

To preserve the chemical integrity of 4-Amino-5-bromonicotinaldehyde, a multi-faceted approach to storage is required. The following conditions are synthesized from safety data sheets of the target molecule, its structural analogs, and established best practices for sensitive reagents.

| Parameter | Recommended Condition | Causality and Rationale |

| Temperature | Refrigerate (2-8 °C) | Storing at reduced temperatures is the most effective way to decrease the kinetic rate of all degradation pathways, particularly oxidation[4][5]. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen) | This is critical to prevent the oxidation of the aldehyde group. The compound and its analogs are known to be air-sensitive[1][2]. |

| Light | Store in an amber or opaque vial | Protects the compound from light-induced degradation, a known risk for aromatic amines and halogenated molecules. |

| Moisture | Keep container tightly sealed; store in a desiccator | Prevents the ingress of atmospheric moisture, which can facilitate oxidative and other hydrolytic degradation pathways. A dry environment is crucial[6]. |

Field-Proven Handling Procedures:

-

Inert Atmosphere Operations: For maximum preservation of purity, handle the solid inside a glovebox or use a Schlenk line for transfers.

-

Minimize Exposure: When weighing, minimize the time the container is open. Quickly reseal the container, purge with inert gas if possible, and return to cold storage.

-

Avoid Contaminants: Always use clean, dry spatulas and glassware. Metal contaminants can catalyze oxidation.

-

Purification of Aged Material: If a stored sample is suspected of partial oxidation, the aldehyde can often be repurified. A common technique involves dissolving the material in an organic solvent and washing with a mild base, such as a saturated sodium bicarbonate solution, to remove the acidic carboxylic acid impurity[2].

Protocol: A Self-Validating Workflow for Stability Assessment

To establish a definitive shelf-life or re-test date for a specific batch of 4-Amino-5-bromonicotinaldehyde, a formal stability study is required. This workflow ensures that the analytical methods are themselves robust and capable of detecting degradation.

Caption: A comprehensive workflow for conducting a formal stability study.

Detailed Step-by-Step Methodology: HPLC Purity Assay

-

Method Development & Validation (Pre-Study):

-

Develop a reverse-phase HPLC method capable of separating the 4-Amino-5-bromonicotinaldehyde peak from potential impurities and its primary degradant, 4-amino-5-bromonicotinic acid.

-

Validate the method for specificity, linearity, accuracy, and precision. Perform forced degradation studies (e.g., treating with acid, base, peroxide, heat, light) to prove the method is "stability-indicating."

-

-

Preparation of Standards and Samples:

-

Time-Zero Standard: On Day 0, accurately prepare a stock solution of the high-purity reference material in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

-

Calibration Standards: Create a set of at least five calibration standards by diluting the stock solution to cover a range of concentrations (e.g., 0.05 to 1.5 mg/mL).

-

Stability Samples: At each time point, accurately prepare a sample from each storage condition at the target concentration of 1 mg/mL.

-

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the UV λmax of the parent compound.

-

Injection Volume: 5 µL.

-

-

Data Analysis and Interpretation:

-

Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration).

-

For each stability sample, determine the concentration of the parent compound using its peak area and the calibration curve.

-

Calculate the purity as a percentage of the initial (Time-Zero) concentration.

-

Identify and quantify any degradation products using relative peak area percentages. A significant increase in the peak corresponding to 4-amino-5-bromonicotinic acid would confirm oxidation.

-

Conclusion

4-Amino-5-bromonicotinaldehyde is an indispensable tool for the medicinal chemist, but its utility is directly tied to its purity. Degradation is not a possibility but an inevitability if proper precautions are not taken. By implementing the scientifically-grounded storage and handling protocols detailed in this guide—refrigeration, inert atmosphere, and protection from light—researchers can confidently preserve the integrity of this reagent. Furthermore, the adoption of systematic stability testing provides an empirical basis for quality control, ensuring that the starting material for any synthesis is well-characterized and fit for purpose. This diligent approach is fundamental to achieving reproducible results and advancing the frontiers of drug discovery.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromobenzene D5. Retrieved from [Link]

-

Biology LibreTexts. (2021). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

-

PanReac AppliChem. (2024). 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. Retrieved from [Link]

-

BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]

-

Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

Wu, Y., et al. (2004). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

ResearchGate. (2016). Is it possible synthesise of 5-bromopentanal in stable condition?. Retrieved from [Link]

Sources

- 1. 2-Amino-5-bromobenzaldehyde | 29124-57-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. bioprocessintl.com [bioprocessintl.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 52834-08-9|4-Amino-5-bromonicotinic acid|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

Theoretical studies on 4-Amino-5-bromonicotinaldehyde

An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 4-Amino-5-bromonicotinaldehyde

Abstract

4-Amino-5-bromonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. As a versatile scaffold, it serves as a precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the theoretical and spectroscopic studies of 4-Amino-5-bromonicotinaldehyde. We delve into the computational methodologies, primarily Density Functional Theory (DFT), used to predict its molecular geometry, vibrational frequencies, electronic properties, and reactivity. Furthermore, we explore its potential as a bioactive agent through molecular docking simulations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the properties of this compound for advanced applications.

Introduction: The Significance of Substituted Nicotinaldehydes

Substituted pyridine scaffolds are ubiquitous in drug discovery and development. The strategic placement of functional groups, such as amino, bromo, and aldehyde moieties, on the pyridine ring can profoundly influence the molecule's steric and electronic characteristics. 4-Amino-5-bromonicotinaldehyde, a member of this family, presents a compelling case for theoretical investigation. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde and bromo groups creates a unique electronic landscape, suggesting potential for interesting chemical reactivity and biological activity.

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the structure-property relationships of such molecules at an atomic level.[1] These computational approaches allow for the prediction of various molecular properties before undertaking potentially costly and time-consuming synthesis and experimental validation.[2] This guide will detail the application of these theoretical methods to 4-Amino-5-bromonicotinaldehyde, providing a robust framework for its characterization and potential application.

Molecular Structure and Computational Foundation

The foundational step in any theoretical study is the accurate determination of the molecule's three-dimensional structure. This is achieved through geometry optimization, a process that calculates the lowest energy conformation of the molecule.

Caption: Optimized molecular structure of 4-Amino-5-bromonicotinaldehyde.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its remarkable balance of accuracy and computational efficiency.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed as it provides reliable results for a wide range of organic molecules.[3]

Protocol for Geometry Optimization and Frequency Calculation:

-

Software: Gaussian 16W or similar quantum chemistry package.[2]

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311+G(d,p). This basis set is chosen for its flexibility, incorporating polarization functions (d,p) and diffuse functions (+) to accurately describe the electron distribution, particularly in molecules with heteroatoms and potential for hydrogen bonding.[2][3]

-

Procedure:

-

The initial structure of 4-Amino-5-bromonicotinaldehyde is drawn using a molecular editor like GaussView.

-

A full geometry optimization is performed without any symmetry constraints to locate the global minimum on the potential energy surface.

-

A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Structural Parameters Analysis

Upon optimization, key geometric parameters such as bond lengths, bond angles, and dihedral angles are analyzed. These theoretical values provide a detailed picture of the molecular architecture. For instance, the C-C and C-N bond lengths within the pyridine ring are expected to exhibit values intermediate between single and double bonds, characteristic of an aromatic system. The planarity of the pyridine ring and the orientation of the aldehyde and amino substituents can also be confirmed.

Table 1: Selected Theoretical Geometric Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C3-C(Aldehyde) | ~1.48 | C2-C3-C4 | ~118.5 |

| C(Aldehyde)=O | ~1.22 | C3-C4-C5 | ~120.0 |

| C4-N(Amino) | ~1.37 | C4-C5-Br | ~119.5 |

| C5-Br | ~1.90 | C3-C(Aldehyde)=O | ~123.0 |

Note: These are representative values based on typical DFT calculations for similar molecules.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule.[1] DFT calculations are exceptionally useful for assigning the observed experimental bands to specific molecular motions.[4][5][6]

Theoretical Vibrational Analysis

The calculated harmonic vibrational frequencies from DFT are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311+G(d,p)) to correct for anharmonicity and other systematic errors in the theoretical model. The potential energy distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode.

Table 2: Key Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H Asymmetric Stretch | ~3500 | Stretching of the amino group N-H bonds |

| N-H Symmetric Stretch | ~3400 | Stretching of the amino group N-H bonds |

| C-H (Aldehyde) Stretch | ~2850 | Stretching of the aldehyde C-H bond |

| C=O Stretch | ~1680 | Stretching of the aldehyde carbonyl group |

| N-H Scissoring | ~1630 | Bending motion of the amino group |

| C=C/C=N Ring Stretch | ~1580-1400 | Vibrations of the pyridine ring |

| C-Br Stretch | ~650 | Stretching of the carbon-bromine bond |

The C=O stretching frequency is particularly sensitive to its electronic environment.[7] The presence of the electron-donating amino group and the pyridine ring nitrogen may influence this frequency compared to simple aromatic aldehydes.

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Key insights can be gained from analyzing the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Caption: Workflow for theoretical analysis of molecular properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity.[4]

-

HOMO: For 4-Amino-5-bromonicotinaldehyde, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring.

-

LUMO: The LUMO is likely to be distributed over the electron-deficient aldehyde group and the pyridine ring.

-

HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions, which can be correlated with the molecule's UV-Vis absorption spectrum. The intramolecular charge transfer (ICT) from the amino group (donor) to the aldehyde group (acceptor) is a key feature that can be inferred from the FMO analysis.[4]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.[2]

-

Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. For this molecule, the most negative potential is expected around the carbonyl oxygen and the pyridine nitrogen.

-

Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, especially those of the amino group.

-

Green Regions (Neutral Potential): These represent areas of near-zero potential.

The MEP map provides a visual guide to the molecule's reactivity and its potential non-covalent interactions (e.g., hydrogen bonding).

Potential Bioactivity: Molecular Docking Studies

Given its structural features, 4-Amino-5-bromonicotinaldehyde is a candidate for various biological activities. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It is widely used in drug design to understand how a ligand (the small molecule) might interact with a biological target, typically a protein or enzyme.[9][10]

Caption: A conceptual workflow for molecular docking studies.

Docking Protocol

-

Ligand Preparation: The 3D structure of 4-Amino-5-bromonicotinaldehyde, optimized using DFT, is prepared by assigning appropriate atom types and charges.

-

Target Selection & Preparation: A protein target of interest (e.g., a specific kinase involved in cancer or a bacterial enzyme) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the defined active site of the protein. The software then explores various conformations and orientations of the ligand within the site, scoring them based on a force field.[8]

-

Analysis: The results are analyzed to identify the most favorable binding pose, characterized by the lowest binding energy (a more negative value indicates stronger binding). The specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues are examined.

For 4-Amino-5-bromonicotinaldehyde, the amino group and the carbonyl oxygen are excellent candidates for forming hydrogen bonds with protein residues, while the aromatic pyridine ring can engage in hydrophobic or pi-stacking interactions. These interactions are crucial for achieving high binding affinity and, potentially, biological activity.[11]

Conclusion

The theoretical study of 4-Amino-5-bromonicotinaldehyde provides profound insights into its structural, vibrational, and electronic properties. Through the application of Density Functional Theory, we can accurately predict its geometry, assign its vibrational spectra, and understand its chemical reactivity through the analysis of frontier molecular orbitals and electrostatic potential maps. These computational predictions serve as a robust foundation for experimental work, guiding synthesis and characterization efforts. Furthermore, molecular docking simulations highlight its potential as a scaffold for the design of novel bioactive agents. This in-depth theoretical guide underscores the power of computational chemistry as an essential tool in modern chemical research and drug discovery, enabling the rational design of molecules with tailored properties.

References

-

MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

ScienceOpen. (2022, April 5). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. Retrieved from [Link]

-

ResearchGate. (2016, November 1). SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF 4-AMINOQUINOLINE BEARING 5-BROMO-BENZOTHIAZO-2YLAMINO. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia. Retrieved from [Link]

-

(n.d.). Synthesis, quantification, dft Calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Vibrational spectra, assignments and normal coordinate analysis of 2-amino-5-bromopyridine. Retrieved from [Link]

-

ResearchGate. (2011). Transition metal complexes of 5-bromosalicylidene-4-amino-3-mercapto-1,2,4-triazine-5-one: Synthesis, characterization, catalytic and antibacterial studies. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Retrieved from [Link]

-

MDPI. (2022, September 15). Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. Retrieved from [Link]

-

ACS Publications. (2026, January 28). Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. Retrieved from [Link]

-

American Chemical Society. (2026, January 16). Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Retrieved from [Link]

-

ResearchGate. (2023, December 17). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Retrieved from [Link]

-

ResearchGate. (2025, September 24). (PDF) Synthesis, characterization, DFT analysis and docking studies OFA novel schiff base using 5-bromo salicylaldehyde and β-alanine. Retrieved from [Link]

-

Science Publishing Group. (n.d.). Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone. Retrieved from [Link]

-

(2025, December 13). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

-

ResearchGate. (2025, October 13). (PDF) Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies. Retrieved from [Link]

-

SciRP.org. (2023, October 31). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Retrieved from [Link]

-

YouTube. (2020, October 28). 481 - 15 Vibrational Analysis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). World Best Cosmetics/Food/Research Ingredient Portal. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Theoretical amino acid descriptors. Application to bradykinin potentiating peptides. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vibrational spectra, assignments and normal coordinate analysis of 2-amino-5-bromopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 4-Amino-5-bromonicotinaldehyde: A Technical Guide for Drug Development Professionals

Introduction: The Pivotal Role of 4-Amino-5-bromonicotinaldehyde in Medicinal Chemistry